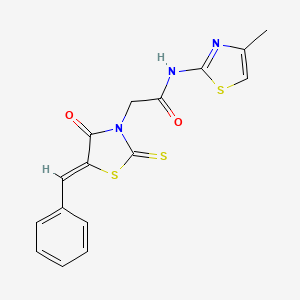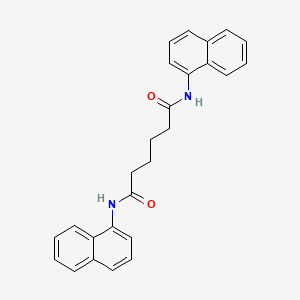
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP is a popular research compound due to its unique structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin, leading to increased serotonin levels in the brain.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the release of oxytocin, a hormone involved in social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-characterized. However, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations. It has a short half-life, meaning its effects are short-lived. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also a relatively weak serotonin receptor agonist, meaning high doses may be required to elicit a response.
Orientations Futures
There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further research is needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a treatment for Parkinson's disease. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase dopamine levels in the brain, which may be beneficial in Parkinson's disease. Finally, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may have potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting it may be useful in the treatment of addiction.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,5-dimethoxybenzylamine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-10-16(11-19(14-18)28-2)15-24-6-8-25(9-7-24)23(26)17-12-20(29-3)22(31-5)21(13-17)30-4/h10-14H,6-9,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLLQIHOKYBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)
